molecular formula C23H18N4O3 B2692118 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide CAS No. 958984-63-9

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B2692118
CAS No.: 958984-63-9
M. Wt: 398.422
InChI Key: AYYBTRKDSAFRLP-UHFFFAOYSA-N
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Description

“N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . They have been found in various chemotherapeutic agents and exhibit a wide range of medicinal properties .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . In one study, fifteen (E)-Substituted-N- (1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives were synthesized . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .

Scientific Research Applications

Antibacterial Activity and Chemical Characterization

Nickel and copper complexes of N-(diphenylcarbamothioyl)-4-nitrobenzamide demonstrated significant antibacterial efficacy, surpassing that of the ligands themselves. This study underscores the potential of metal complexes of nitrobenzamide derivatives in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Anticonvulsant Properties

Research into 4-nitro-N-phenylbenzamides revealed their efficiency in anticonvulsant tests, particularly in the maximal electroshock-induced seizure (MES) test. This points to the potential utility of nitrobenzamide derivatives in developing new anticonvulsant drugs (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

Spectroscopic and Structural Analysis

Spectroscopic studies of benzamide derivatives, including those with nitro groups, provide insights into their chemical behavior and properties. Understanding these characteristics is crucial for the design and development of new materials or chemical entities for various applications (Brozis, Heldt, & Heldt, 1999).

Crystal Engineering and Material Science

Investigations into the crystal structures of nitrobenzamide compounds and their interactions highlight the role of such molecules in crystal engineering, potentially impacting material science and pharmaceutical formulation by exploiting hydrogen and halogen bonds (Saha, Nangia, & Jaskólski, 2005).

Antimycobacterial Activity

Novel nitrobenzamide derivatives have been synthesized and demonstrated considerable in vitro antitubercular activity, suggesting a promising avenue for developing new treatments against tuberculosis (Wang et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives have been found to exhibit significant antimicrobial therapeutic effects , the specific safety and hazards associated with “N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide” are not mentioned in the retrieved sources.

Properties

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-23(18-10-7-13-21(14-18)27(29)30)24-15-19-16-26(20-11-5-2-6-12-20)25-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBTRKDSAFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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